molecular formula C4H5N5 B3356480 3-Methyl-3H-pyrazolo[1,5-d]tetrazole CAS No. 66806-38-0

3-Methyl-3H-pyrazolo[1,5-d]tetrazole

Cat. No.: B3356480
CAS No.: 66806-38-0
M. Wt: 123.12 g/mol
InChI Key: IJALSOVJKCDCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3H-pyrazolo[1,5-d]tetrazole is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused pyrazole-tetrazole structure serves as a privileged scaffold for developing novel bioactive molecules. Researchers utilize this and related structures primarily in the design and synthesis of potential anticancer agents. Tricyclic systems that fuse pyrazolo and tetrazolo rings, such as pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, have demonstrated potent and selective cytotoxicity against a panel of cancer cell lines, including breast (MCF-7, MDA-MB-231), colorectal (HT-29, HCT-116), and prostate (PC-3) cancers . These compounds can induce apoptosis through the activation of caspases, cause oxidative stress, and trigger DNA damage . The pyrazole-tetrazole hybrid structure is also a valuable framework in antimicrobial research. Such hybrids have been synthesized and evaluated for their ability to inhibit fungal strains and enzymes like alpha-amylase, showing potential for applications in antifungal and antidiabetic research . The tetrazole moiety is often employed as a bioisostere for carboxylic acids, improving pharmacokinetic properties such as metabolic stability and membrane permeability . This compound is intended for research purposes in synthetic chemistry and preclinical drug development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methylpyrazolo[5,1-e]tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c1-8-7-6-4-2-3-5-9(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALSOVJKCDCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=NC2=CC=NN21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50532341
Record name 3-Methyl-3H-pyrazolo[1,5-d]tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66806-38-0
Record name 3-Methyl-3H-pyrazolo[1,5-d]tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-pyrazolo[1,5-d]tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by treatment with sodium nitrite and hydrochloric acid to form the tetrazole ring . The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-pyrazolo[1,5-d]tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-d]tetrazole derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-3H-pyrazolo[1,5-d]tetrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : Fused pyrazolo-tetrazole systems exhibit moderate thermal stability, making them suitable for applications requiring controlled decomposition (e.g., gas generators or propellants) .
  • Acidity : The tetrazole ring contributes to strong acidity (pKa ~4–5), comparable to carboxylic acids, enabling its use as a bioisostere in drug design .
  • Applications: Potential uses include high-energy density materials (HEDMs), pharmaceuticals (e.g., antifungal agents), and coordination chemistry due to its electron-withdrawing nature .

Comparison with Similar Compounds

Structural Analogs: Fused Pyrazolo Heterocycles

Pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines

  • Structure : Combines pyrazole, triazole, and triazine rings.
  • Properties: Higher thermal stability (decomposition >250°C) due to extended conjugation. Demonstrated antifungal activity via molecular docking studies targeting lanosterol-14α-demethylase .
  • Comparison : Unlike 3-methyl-3H-pyrazolo[1,5-d]tetrazole, this system’s triazine moiety enhances π-stacking interactions, improving binding to biological targets.

Pyrazolo[1,5-a]pyrimidines

  • Structure : Fused pyrazole-pyrimidine system.
  • Properties :
    • Lower nitrogen content but improved solubility in polar solvents.
    • Used as intermediates in synthesizing antiviral and anticancer agents.
  • Comparison : The tetrazole ring in this compound provides higher acidity and metabolic stability, advantageous in drug design .

Tetrazole Hybrids with Other Azoles

Tetrazole-Oxadiazole Hybrids

  • Structure : Tetrazole linked to 1,3,4-oxadiazole via a covalent bond or spacer.
  • Properties :
    • Superior thermal stability (decomposition >300°C) and chemical resistance compared to pure tetrazoles.
    • Applications in HEDMs and corrosion inhibitors .
  • Comparison : The fused pyrazolo-tetrazole system lacks the oxadiazole’s oxidative stability but offers simpler synthesis routes.

Bistetrazole Derivatives

  • Structure : Two tetrazole rings connected by ethane/ethene linkers.
  • Properties :
    • Exceptional energetic performance (detonation velocity >8,500 m/s), outperforming RDX.
    • Sensitivity to friction/impact limits practical use .
  • Comparison: this compound has lower energy density but better safety profiles for non-explosive applications.

Substituted Tetrazoles

1,5-Disubstituted Tetrazoles

  • Structure : Substituents at positions 1 and 5 (e.g., cyclohexyl, methyl).
  • Properties :
    • CNS activity: 1-Cyclohexyl-5-methyltetrazole (TT-79) shows potent stimulatory effects.
    • Structure-activity relationship (SAR) highlights the need for bulky substituents at position 1 for efficacy .
  • Comparison : The fused pyrazolo-tetrazole system lacks the flexibility for bulky substituents, limiting CNS applications but favoring rigid scaffold-dependent uses.

5-(p-Tolyl)-7-Trifluoromethylpyrazolo[1,5-a]pyrimidines

  • Structure : Pyrazolo-pyrimidine with electron-withdrawing groups.
  • Properties :
    • High dipole moments enhance solubility and bioavailability.
    • Anticancer activity via kinase inhibition .
  • Comparison : The methyl group in this compound reduces dipole moments compared to trifluoromethyl derivatives, affecting solubility .

Data Tables

Table 1: Thermal and Energetic Properties

Compound Decomposition Temp. (°C) Detonation Velocity (m/s) Key Application
This compound 180–200 N/A Gas generators, drug design
Bistetrazole (ethane-linked) 220–240 8,700 Explosives
Tetrazole-oxadiazole hybrid >300 7,900 HEDMs, corrosion inhibitors

Q & A

Basic: What synthetic strategies are optimal for preparing 3-Methyl-3H-pyrazolo[1,5-d]tetrazole derivatives, and how do solvent systems influence reaction outcomes?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or cyanides under acidic conditions. For example, describes a protocol where glacial acetic acid is used as both solvent and catalyst, yielding monosubstituted tetrazoles in >75% yield. Key considerations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps, while protic solvents (e.g., methanol, acetic acid) improve proton transfer in tautomerization .

  • Temperature control : Reactions are often heated to 80–100°C to accelerate ring closure but require cooling during diazonium salt coupling to prevent decomposition .

  • Workflow :

    StepReagents/ConditionsYield (%)Key Spectral Data (FTIR/NMR)
    CyclizationHydrazine hydrate, glacial acetic acid, 80°C78–82FTIR: 3135 cm⁻¹ (C-H tetrazole); ¹H-NMR: δ 10.23 ppm (azomethine)

Advanced: How can computational docking resolve contradictions in observed vs. predicted biological activity for this compound derivatives?

Methodological Answer:
Molecular docking studies are critical for reconciling discrepancies between in vitro assays and theoretical predictions. For example, used AutoDock Vina to model interactions between pyrazolo-tetrazole derivatives and lanosterol-14α-demethylase (PDB: 3LD6). Key steps:

Target preparation : Remove water molecules and add polar hydrogens to the enzyme structure.

Ligand optimization : Minimize energy of the tetrazole derivative using Gaussian09 with B3LYP/6-31G(d).

Grid box setup : Focus on the active site (coordinates x=15.4, y=2.8, z=–14.2) .

Analysis : Compare binding affinities (ΔG) and hydrogen-bonding patterns. A ΔG ≤ –7.0 kcal/mol correlates with antifungal activity (zone of inhibition ≥15 mm in agar diffusion assays) .

Basic: What spectroscopic techniques are most reliable for characterizing tautomeric forms of this compound?

Methodological Answer:
Tautomerism in tetrazoles is resolved via:

  • ¹⁵N-NMR : The tetrazole form shows distinct δN ~286 ppm (N2) and 254 ppm (N5), while azido-azomethine tautomers exhibit upfield shifts .
  • X-ray crystallography : Crystallographic data (e.g., C-N bond lengths <1.32 Å confirm tetrazole dominance) .
  • UV-Vis : λmax at 379 nm (ε = 2.8×10⁴ L/mol·cm) indicates conjugation in the tetrazole ring .

Advanced: How to address contradictory reactivity data in alkylation reactions of pyrazolo-tetrazole hybrids?

Methodological Answer:
Contradictions arise from competing N- vs. S-alkylation pathways. resolved this via:

Kinetic control : Lower temperatures (0–5°C) favor N-alkylation (e.g., 1-ethyl-6-methyl derivatives), while higher temps (>50°C) promote thioether formation.

Leaving group optimization : Tosylates yield 85% N-alkylated products vs. 45% with bromoalkanes due to better nucleofuge stability .

Monitoring : Use TLC (benzene:ethyl acetate 1:1) to track reaction progress and isolate intermediates.

Basic: What in vitro assays are validated for evaluating antifungal activity of this compound derivatives?

Methodological Answer:

  • Agar well diffusion : Dissolve 4 mg compound in DMSO, apply to Müller-Hinton agar inoculated with Candida albicans. Measure inhibition zones after 18h at 37°C. A zone ≥12 mm indicates potency .
  • MIC determination : Use broth microdilution (CLSI M27-A3). MIC ≤16 µg/mL correlates with clinical relevance .
  • Statistical validation : Analyze triplicates via ANOVA (SAS v9.0) with Duncan’s test (p<0.01) .

Advanced: What mechanistic insights explain the variable bioactivity of S-alkylated vs. N-alkylated derivatives?

Methodological Answer:

  • Electrophilicity : S-alkylated derivatives (e.g., 3-(ethylthio)-9-methyl analogs) exhibit higher electrophilicity (DFT-calculated Fukui indices >0.15), enhancing covalent binding to cysteine residues in target enzymes .
  • Lipophilicity : LogP values (calculated via ChemAxon) for S-alkylated compounds (~2.8) vs. N-alkylated (~1.5) improve membrane permeability but reduce aqueous solubility .
  • Enzyme inhibition : S-alkylated analogs show 3-fold higher IC₅₀ against lanosterol-14α-demethylase due to thioether-mediated heme iron coordination .

Basic: How to optimize reaction yields in multi-step syntheses of pyrazolo-tetrazole hybrids?

Methodological Answer:

  • Stepwise purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) after each step to isolate intermediates (purity >95%) .

  • Catalyst screening : Pd/C (5% w/w) in hydrogenation steps reduces nitro groups without tetrazole ring hydrogenolysis .

  • Yield data :

    StepYield (%)Purity (HPLC)
    Cyclocondensation7896%
    Alkylation6592%
    Final purification8899%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3H-pyrazolo[1,5-d]tetrazole
Reactant of Route 2
3-Methyl-3H-pyrazolo[1,5-d]tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.